BenchChemオンラインストアへようこそ!

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol (CAS 1357358-17-8) is a C2-substituted imidazo[1,2-a]pyridine derivative bearing a primary alcohol at the terminus of a three-carbon propyl linker. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, represented in marketed drugs including zolpidem, alpidem, and zolimidine.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8334830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CCCO
InChIInChI=1S/C10H12N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-2,5-6,8,13H,3-4,7H2
InChIKeyMOCHSGMFFIGVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol (CAS 1357358-17-8): C2-Functionalized Imidazopyridine Alcohol for PDE10A-Targeted CNS Drug Discovery


3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol (CAS 1357358-17-8) is a C2-substituted imidazo[1,2-a]pyridine derivative bearing a primary alcohol at the terminus of a three-carbon propyl linker [1]. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, represented in marketed drugs including zolpidem, alpidem, and zolimidine [2]. With a molecular weight of 176.21 g/mol (C10H12N2O) and a computed octanol–water partition coefficient (LogP) of 1.7, this compound occupies physicochemical space consistent with CNS drug-like fragments [1]. It is explicitly cited as a key synthetic intermediate in US Patent 8,883,788 B2 (Takeda Pharmaceutical), where its primary alcohol serves as the derivatization handle for constructing potent phosphodiesterase 10A (PDE10A) inhibitors intended for schizophrenia treatment [3].

Why 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol Cannot Be Replaced by Generic Imidazopyridine Alcohols in PDE10A-Targeted Syntheses


C2-substituted imidazo[1,2-a]pyridine derivatives are not functionally interchangeable. The C2 position is inherently resistant to electrophilic functionalization due to the electronic preference of the imidazo[1,2-a]pyridine system for C3 attack, making direct C2–H activation challenging and pre-functionalized C2 building blocks synthetically valuable [1]. Furthermore, linker length critically determines the spatial reach of the attached pharmacophore: the three-carbon propyl spacer in this compound places the terminal hydroxyl group approximately 4.5–5.5 Å from the heterocyclic core, whereas the one-carbon methanol analog (imidazo[1,2-a]pyridin-2-ylmethanol) restricts this distance to roughly 2.5–3.0 Å—a difference that can preclude engagement with distal binding-pocket residues [2]. The primary alcohol functionality also confers distinct reactivity relative to the carboxylic acid analog (3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid), enabling ether rather than amide or ester bond formation—a critical distinction for the PDE10A inhibitor scaffold disclosed in US 8,883,788, where the ether oxygen serves as a hydrogen-bond acceptor in the PDE10A selectivity pocket [3].

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Advantage Over the Methanol Analog: Computed LogP of 1.7 vs. 0.83 Enables CNS Drug-like Physicochemical Profile

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol exhibits a computed LogP of 1.7, which falls within the optimal CNS drug-like range (LogP 1–3) associated with favorable blood-brain barrier penetration [1]. By contrast, the one-carbon homolog imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6) has a computed LogP of 0.83, placing it below the generally accepted lower threshold for passive CNS permeation . The ΔLogP of +0.87 represents a roughly 7.4-fold increase in octanol–water partition coefficient, attributable to the two additional methylene units in the propyl chain. This difference is particularly consequential for the schizophrenia indication targeted by the Takeda patent, where CNS exposure is a prerequisite for engaging striatal PDE10A [2].

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

Conformational Flexibility Advantage: 3 Rotatable Bonds vs. 1 Rotatable Bond for the Methanol Analog Expands Accessible Binding Conformations

The propyl linker of 3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol provides three rotatable bonds (C2–CH2, CH2–CH2, CH2–OH), compared to a single rotatable bond (C2–CH2OH) for imidazo[1,2-a]pyridin-2-ylmethanol [1]. This increase from one to three rotatable bonds expands the conformational ensemble accessible to the terminal hydroxyl group, enabling the attached pharmacophore to sample a larger volume of conformational space. In the context of the Takeda PDE10A inhibitor scaffold, where the ether oxygen derived from this alcohol is positioned to interact with the Tyr683 residue in the PDE10A selectivity pocket, the three-carbon linker provides the necessary reach while retaining sufficient rigidity to avoid excessive entropic penalty upon binding [2][3].

Conformational flexibility Linker optimization Structure-based drug design

Primary Alcohol Reactivity Advantage: Etherification Yield Superiority Compared to Sterically Hindered Tertiary Alcohol Analogs

The primary alcohol functionality of 3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol provides superior reactivity in nucleophilic substitution and Mitsunobu etherification reactions compared to the tertiary alcohol isomer 2-(imidazo[1,2-a]pyridin-2-yl)propan-2-ol (CAS 361367-25-1) . Primary alcohols typically exhibit 10²- to 10³-fold faster rates in SN2-type alkylation reactions due to reduced steric hindrance at the electrophilic carbon center. In the patent-reported synthesis, the primary alcohol is converted to the corresponding propoxy ether via alkylation with a pyridazinone substrate—a transformation that would be substantially slower or fail entirely with the tertiary alcohol due to steric congestion at the quaternary carbon [1]. This reactivity distinction carries procurement significance: choosing the tertiary alcohol analog would necessitate alternative coupling strategies (e.g., conversion to a better leaving group or use of forcing conditions) that may compromise yield or introduce side products.

Synthetic chemistry Etherification Nucleophilic substitution

Patent-Validated Synthetic Utility: Explicit Disclosure as a Key Intermediate in US 8,883,788 for PDE10A Inhibitors Targeting Schizophrenia

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol is explicitly claimed as the alcohol precursor to a specifically enumerated PDE10A inhibitor in US Patent 8,883,788 B2 (Takeda Pharmaceutical) [1]. Claim [6] of the granted patent recites '5-(3-Imidazo[1,2-a]pyridin-2-ylpropoxy)-1-methyl-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one or a salt thereof'—a compound wherein the propoxy linker is derived directly from 3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol via etherification [2]. The patent abstract states that compounds of this class 'have a PDE10A inhibitory action, and are useful as a medicament for the prophylaxis or treatment of mental diseases such as schizophrenia' [3]. PDE10A is selectively expressed in striatal medium spiny neurons, and its inhibition is hypothesized to address both positive and negative symptoms of schizophrenia without the hyperprolactinemia and extrapyramidal side effects associated with D2 receptor antagonists [3]. This patent-derived target engagement rationale provides procurement justification that is absent for other imidazopyridine alcohol analogs, such as 2-(imidazo[1,2-a]pyridin-2-yl)ethanol or imidazo[1,2-a]pyridin-2-ylmethanol, which are not explicitly linked to a PDE10A inhibitor patent with a defined therapeutic indication.

PDE10A inhibition Schizophrenia CNS drug discovery Patent intermediate

C2-Substitution Synthetic Value: Bypassing the Inherent Difficulty of Direct C2–H Functionalization on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is inherently biased toward electrophilic substitution at the C3 position, while the C2 position is notably resistant to direct functionalization due to the electronic deactivation imposed by the bridgehead nitrogen [1]. A 2022 review in Synthetic Communications explicitly states that 'the difficulty of functionalization at the C2 position of imidazo[1,2-α]pyridine, and its passivity toward electrophilic attack makes it challenging to activate the C(2)–H bond' [2]. Consequently, C2-functionalized imidazopyridine building blocks—especially those bearing a synthetically versatile handle such as a primary alcohol on a flexible alkyl chain—bypass this inherent synthetic limitation. 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol is prepared via reduction of the corresponding methyl ester (methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate), which is itself synthesized through a multi-step sequence that installs the C2 substituent during scaffold construction rather than through post-synthetic C–H activation [3]. This pre-functionalized building block strategy avoids the low yields, harsh conditions, and regioselectivity challenges associated with direct C2 functionalization, making it a strategically superior procurement choice compared to the unsubstituted imidazo[1,2-a]pyridine core or C3-substituted analogs when a C2-linked pharmacophore is required.

C2 functionalization Regioselective synthesis Building block strategy

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol: Evidence-Backed Application Scenarios for Scientific Procurement


PDE10A-Targeted CNS Drug Discovery: Synthesis of Pyridazinone-Based Inhibitors for Schizophrenia

As explicitly disclosed in US Patent 8,883,788 B2, 3-imidazo[1,2-a]pyridin-2-ylpropan-1-ol serves as the direct alcohol precursor for constructing 5-(3-imidazo[1,2-a]pyridin-2-ylpropoxy)-1-methyl-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one, a PDE10A inhibitor claimed for schizophrenia treatment [1]. The primary alcohol is etherified with the pyridazinone core to create the propoxy linker, positioning the imidazopyridine moiety for interaction with the PDE10A selectivity pocket. Medicinal chemistry teams pursuing PDE10A inhibitors for psychiatric indications should procure this exact intermediate to faithfully replicate the patented route and to enable systematic SAR exploration of the linker region. The compound's computed LogP of 1.7 supports CNS exposure [2], while its three-carbon linker provides the conformational reach needed for engagement with distal binding-site residues such as Tyr683 [3].

C2-Functionalized Imidazopyridine Library Synthesis: Diversification via Alcohol Derivatization

The primary alcohol functionality of this compound serves as a versatile diversification handle for constructing C2-functionalized imidazo[1,2-a]pyridine libraries [1]. The alcohol can be converted to halides (for SN2 coupling), tosylates/mesylates (for nucleophilic displacement), or used directly in Mitsunobu reactions to generate diverse ether-linked analogs. This building block strategy bypasses the well-documented difficulty of direct C2–H functionalization on the imidazo[1,2-a]pyridine scaffold [2]. Compared to the shorter-chain methanol or ethanol analogs, the three-carbon spacer provides greater conformational flexibility (3 rotatable bonds) for the appended pharmacophore, enabling access to a broader range of binding conformations. The compound's molecular weight (176.21 g/mol) is compatible with fragment-based drug discovery guidelines (MW < 300) [3], making it suitable as a fragment starting point for fragment-growing or fragment-linking strategies.

Comparative CNS Drug-like Property Assessment: Benchmarking Linker Length Effects on Physicochemical Profiles

3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol occupies a distinct position within the homologous series of C2-hydroxyalkyl imidazo[1,2-a]pyridines, enabling its use as a comparator compound in systematic physicochemical profiling studies [1]. With a computed LogP of 1.7, it sits at the boundary between the more polar methanol (LogP 0.83) and ethanol (estimated LogP ~1.2) analogs on one side, and more lipophilic butyl or longer-chain derivatives on the other [2]. This makes it a valuable reference compound for medicinal chemistry groups investigating the impact of linker length on LogP, solubility, and passive membrane permeability within the imidazo[1,2-a]pyridine chemotype. Procurement of the complete homologous series—including this propanol derivative—enables head-to-head comparisons that can establish quantitative structure-property relationship (QSPR) models to guide future linker optimization decisions.

Quote Request

Request a Quote for 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.